molecular formula C9H15ClN2 B3406121 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride CAS No. 2309734-47-0

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride

Cat. No. B3406121
CAS RN: 2309734-47-0
M. Wt: 186.68
InChI Key: QJNDSICCELCDLB-UHFFFAOYSA-N
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Description

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is not well understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride can affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride in lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

The potential applications of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride in scientific research are numerous. Some possible future directions for research include investigating its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, and exploring its effects on the immune system. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
In conclusion, 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a chemical compound that has shown promise in various fields of scientific research. While its exact mechanism of action is not well understood, it has been found to possess antimicrobial, anticonvulsant, and analgesic properties, and has potential applications in the treatment of depression and anxiety disorders. Further research is needed to fully explore its potential uses and limitations.

Scientific Research Applications

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, anticonvulsant, and analgesic properties. Additionally, it has been investigated for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-6-3-8-9(4-7(6)2)11-5-10-8;/h5-7H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNDSICCELCDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1C)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride
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5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride
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Reactant of Route 6
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